Isobutyl 2-ethylhexanoate
Overview
Description
It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry . The compound is known for its pleasant aroma and is often utilized in perfumes and as a flavoring agent in food products.
Scientific Research Applications
Isobutyl 2-ethylhexanoate has diverse applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
Safety and Hazards
Isobutyl 2-ethylhexanoate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept tightly closed . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Future Directions
Microbial engineering for the production of isobutanol, which includes isobutyl 2-ethylhexanoate, has been a focus of research in recent years . The production of isobutanol has gained attention as an alternate fuel due to its minimal effects on the atmosphere . Fermentation using cost-effective lignocellulosic biomass and an efficient downstream process can yield isobutanol in an environmentally friendly and sustainable manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
2-ethylhexanoic acid+isobutanol→Isobutyl 2-ethylhexanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Isobutyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-ethylhexanoic acid and isobutanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2-ethylhexanoic acid and isobutanol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Comparison with Similar Compounds
Isobutyl 2-ethylhexanoate can be compared with other esters such as ethyl acetate, butyl acetate, and isobutyl acetate.
Ethyl Acetate: Commonly used as a solvent in nail polish removers and glues. It has a lower molecular weight and boiling point compared to this compound.
Butyl Acetate: Used as a solvent in paints and coatings. It has a similar fruity odor but different physical properties.
Isobutyl Acetate: Also used in the fragrance industry, with a similar odor profile but different chemical structure.
The uniqueness of this compound lies in its specific ester linkage and the resulting physical and chemical properties, making it particularly valuable in the fragrance and flavor industry .
Properties
IUPAC Name |
2-methylpropyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-5-7-8-11(6-2)12(13)14-9-10(3)4/h10-11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBZIVPZCGICNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864064 | |
Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7434-89-1 | |
Record name | Isobutyl 2-ethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7434-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007434891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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